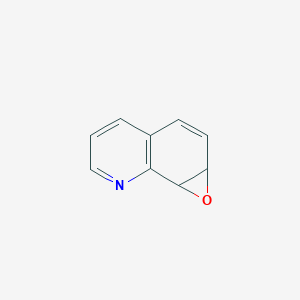

Quinoline-7,8-oxide

Description

Structure

3D Structure

Properties

CAS No. |

110288-09-0 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1a,7b-dihydrooxireno[2,3-h]quinoline |

InChI |

InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |

InChI Key |

VHKOGTWROZZNFC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3C(O3)C=C2)N=C1 |

Canonical SMILES |

C1=CC2=C(C3C(O3)C=C2)N=C1 |

Synonyms |

Oxireno[h]quinoline,1a,7b-dihydro-(9CI) |

Origin of Product |

United States |

Mechanistic Investigations of Quinoline 7,8 Oxide Reactivity

Epoxide Ring-Opening Reactions

The epoxide ring in quinoline-7,8-oxide is electrophilic and can undergo ring-opening reactions with various nucleophiles or under acidic conditions. These reactions typically relieve the ring strain of the three-membered epoxide.

Acid-Catalyzed Ring Opening Pathways

Under acidic conditions, the epoxide oxygen becomes protonated, increasing the electrophilicity of the adjacent carbon atoms and facilitating nucleophilic attack, typically by water in aqueous environments. This process leads to the formation of dihydrodiol products. For arene oxides, including quinoline (B57606) oxides, acid-catalyzed solvolysis can lead to the formation of trans dihydrodiols. acs.orglibretexts.orgrsc.org In the case of quinoline 7,8-oxide, solvolysis in acid has been reported to yield exclusively 8-hydroxyquinoline (B1678124). acs.org This suggests a regioselective ring opening pathway under acidic conditions.

Studies comparing the solvolysis of quinoline 7,8-oxide with naphthalene (B1677914) 1,2-oxide have shown that the presence of the ring nitrogen significantly affects reactivity. acs.org The hydrolysis rate of quinoline 7,8-oxide shows a dependence on hydronium ion concentration at certain pH ranges, but plateaus at lower pH, which is attributed to the reduced reactivity of the N-protonated species. acs.org

Nucleophilic Ring Opening Mechanisms and Regioselectivity

Epoxide rings can be opened by a variety of nucleophiles under basic or neutral conditions. libretexts.org This typically occurs via an SN2-like mechanism where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a C-O bond and formation of an alkoxide intermediate, which is subsequently protonated. libretexts.org

The regioselectivity of nucleophilic attack on asymmetric epoxides is influenced by steric and electronic factors. libretexts.org For quinoline 7,8-oxide, nucleophilic attack can potentially occur at either the C-7 or C-8 position. Research indicates that nucleophilic attack on arene oxides can lead to the formation of trans dihydrodiols. rsc.org The reaction of quinoline oxides with hydroxide (B78521) ion has been shown to result in the formation of trans dihydrodiols. acs.org

Enzyme-Catalyzed Epoxide Ring Opening Processes

Enzymes play a significant role in the metabolism and transformation of arene oxides, including those derived from quinoline. Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxides to form dihydrodiols. nih.gov This enzymatic hydration typically occurs with high stereo- and regioselectivity. nih.govrsc.org

Enzyme-catalyzed ring opening of arene oxides can proceed through different pathways, including both reductive and oxidative processes, depending on the enzyme system involved. researchgate.net

Reductive Pathways in Enzymatic Ring Opening

Reductive enzymatic ring opening of epoxides can involve enzyme systems that utilize cofactors like NADH. Proposed mechanisms for flavin-enabled epoxide ring opening reactions, for instance, suggest reductive pathways involving flavin-substrate adducts that lead to the formation of enol intermediates, which can then tautomerize or undergo further oxidation. researchgate.net While direct information on the reductive enzymatic opening of this compound is limited in the search results, general principles of enzymatic epoxide reduction can be considered.

Oxidative Pathways in Enzymatic Ring Opening

Oxidative enzymatic ring opening can occur through mechanisms involving activated oxygen species or other oxidative intermediates generated by enzymes like monooxygenases or dioxygenases. researchgate.netresearchgate.net For example, some proposed oxidative pathways involve the formation of peroxylated intermediates that can undergo further transformations, including reductions and rearrangements. researchgate.net Dioxygenases, such as toluene (B28343) dioxygenase, are known to catalyze the cis-dihydroxylation of aromatic rings, which can be a precursor to arene oxide formation or an alternative metabolic pathway. frontiersin.orgnih.gov While cis-dihydroxylation is distinct from epoxide ring opening, subsequent enzymatic steps could involve oxidative cleavage or rearrangement of the resulting diol or related intermediates. rsc.org

Molecular Rearrangements of Quinoline Arene Oxides

Arene oxides, including quinoline arene oxides, are known to undergo molecular rearrangements, notably the NIH shift. This rearrangement typically involves the migration of a hydrogen or other substituent during the isomerization of the arene oxide to a phenol. psu.edu The NIH shift is often observed in the enzymatic oxidation of aromatic compounds. psu.edu

Quinoline arene oxides have been shown to undergo isomerization to form hydroxyquinolines. acs.org For example, quinoline 7,8-oxide upon solvolysis in acid yielded 8-hydroxyquinoline, which can be viewed as a product potentially arising from a rearrangement process following ring opening. acs.org Studies on the thermal or acid-catalysed isomerization of specifically labelled quinoline oxides have demonstrated typical NIH shift behaviour, leading to the corresponding hydroxyquinolines. psu.edu

Beyond the NIH shift, other rearrangement processes involving quinoline N-oxides (which can be related to arene oxides or undergo transformations leading to similar intermediates) have been reported in the context of skeletal editing and functionalization reactions. These can involve ring expansion or contraction processes triggered by various reagents and catalysts. researchgate.netd-nb.infochinesechemsoc.org While these often involve the N-oxide functionality directly or indirectly, they highlight the propensity of the quinoline system with oxidized nitrogen or epoxide moieties to undergo complex rearrangements.

Data Tables

Based on the search results, a comparative data table on the acid-catalyzed solvolysis of quinoline 7,8-oxide and related compounds can be constructed.

| Compound | kH (M-1 s-1) | pH-Independent Rate Constant (s-1) (Low pH Plateau) | Major Acid Solvolysis Product |

| Naphthalene 1,2-oxide | First-order dependence below pH 5 | Not specified in source for plateau | Not specified in source |

| Quinoline 5,6-oxide | 0.14 | 2.7 x 10-5 | 5-hydroxyquinoline (B119867) (73%), 6-hydroxyquinoline (B46185) (7%), trans dihydrodiol (20%) acs.org |

| Quinoline 7,8-oxide | 1.54 | 1.7 x 10-3 | 8-hydroxyquinoline (exclusively) acs.org |

Note: Data extracted from Source acs.org. The pH-independent rate constant refers to the plateau observed at low pH.

Cationic Rearrangements of Epoxides

Epoxides, under acidic conditions, are known to undergo cationic rearrangements. These rearrangements are typically initiated by protonation of the epoxide oxygen, followed by cleavage of a C-O bond to generate a carbocation. The carbocation can then undergo various transformations, including hydride or alkyl shifts, or ring expansion, to form a more stable species. In the context of arene oxides like this compound, the fused aromatic system can influence the stability and fate of the resulting carbocation. While the provided search results discuss cationic rearrangements in other systems like triterpenoids chemrxiv.org and general quinoline chemistry ecorfan.orgrsc.orgiipseries.org, direct detailed information on the specific cationic rearrangements of this compound is not explicitly detailed in the snippets. However, the solvolysis studies discussed in section 3.3 imply the involvement of carbocationic intermediates under acidic conditions, as is typical for epoxide ring opening.

Ring Transformations Leading to Diversified Scaffolds

The strained epoxide ring in this compound makes it susceptible to ring-opening reactions that can lead to the formation of new ring systems or functionalized quinoline derivatives. Ring transformations of quinoline derivatives, including N-oxides, have been explored as strategies for synthesizing diverse heterocyclic scaffolds rsc.orgchinesechemsoc.orgmdpi.comorganic-chemistry.orgresearchgate.net. For instance, skeletal editing of quinoline N-oxides through nitrogen to carbon single atom swap has been reported, leading to naphthalene derivatives chinesechemsoc.org. This process involves nucleophilic addition, dearomatization, and aromatization steps chinesechemsoc.org. While these examples highlight the potential for ring transformations in related quinoline N-oxides, specific detailed mechanisms of ring transformations initiated by the epoxide moiety in this compound leading to diversified scaffolds are not extensively described in the provided search results. However, the formation of 8-hydroxyquinoline from this compound during solvolysis (discussed in 3.3) can be viewed as a ring-opening followed by rearomatization, a type of transformation.

Solvolytic Studies of this compound and Positional Isomers (e.g., 5,6-oxide)

Solvolysis, the reaction with a solvent in which the solvent is also a reactant, is a key method for studying the reactivity of epoxides. The solvolysis of arene oxides, including quinoline oxides, is influenced by the pH of the medium due to the potential for both acid-catalyzed and base-catalyzed pathways. Studies comparing the solvolysis of positional isomers like this compound and Quinoline-5,6-oxide provide valuable insights into the electronic and steric effects of the quinoline nitrogen on the epoxide reactivity lookchem.comacs.org.

Research has investigated the pH-rate profiles for the hydrolysis of Quinoline-5,6-oxide and this compound in dioxane-water mixtures lookchem.comacs.org. These studies compared their reactivity to the parent carbocyclic compound, naphthalene 1,2-oxide lookchem.comacs.org.

Kinetic Analysis of Solvolysis

Kinetic analysis of the solvolysis of this compound and Quinoline-5,6-oxide reveals distinct behaviors compared to naphthalene 1,2-oxide lookchem.comacs.org. Naphthalene 1,2-oxide hydrolysis shows a first-order dependence on hydronium ion concentration at pH values below 5 lookchem.comacs.org. In contrast, the rates for Quinoline-5,6-oxide and this compound exhibit a kH reaction (acid-catalyzed) but plateau at lower pH values (below pH 2-3) lookchem.comacs.org. The pH-independent rate constants in the low-pH plateau were reported as 2.7 x 10⁻⁵ s⁻¹ for Quinoline-5,6-oxide and 1.7 x 10⁻³ s⁻¹ for this compound lookchem.comacs.org.

Furthermore, unlike naphthalene oxide, the quinoline oxides demonstrate a reaction with hydroxide ion (kOH rate) leading to the formation of trans dihydrodiols lookchem.comacs.org.

The solvolysis products also differ between the isomers. In acid, this compound primarily yields 8-hydroxyquinoline, while Quinoline-5,6-oxide gives a significant yield (20%) of the trans-5,6-dihydrodiol along with 5-hydroxyquinoline (73%) and 6-hydroxyquinoline (7%) lookchem.comacs.org. In base, this compound solvolysis yields both trans-7,8-dihydrodiol and 8-hydroxyquinoline lookchem.com.

The following table summarizes some kinetic data from solvolysis studies:

| Compound | Reaction Type | pH Range | Rate Dependence on [H+] or [OH-] | Rate Constant (if specified) | Major Acidic Product(s) | Major Basic Product(s) |

| Naphthalene 1,2-oxide | Hydrolysis | Below pH 5 | First-order on [H+] | - | - | - |

| Quinoline 5,6-oxide | Solvolysis | Below pH 2-3 | pH-independent (low pH plateau) | 2.7 x 10⁻⁵ s⁻¹ lookchem.comacs.org | 5-hydroxyquinoline (73%), trans-5,6-dihydrodiol (20%), 6-hydroxyquinoline (7%) lookchem.comacs.org | trans-5,6-dihydrodiol lookchem.comacs.org |

| Quinoline 5,6-oxide | Solvolysis | - | kH reaction | 0.14 M⁻¹ s⁻¹ lookchem.comacs.org | - | - |

| Quinoline 5,6-oxide | Solvolysis | - | kOH reaction | - | - | trans-5,6-dihydrodiol lookchem.comacs.org |

| Quinoline 7,8-oxide | Solvolysis | Below pH 2-3 | pH-independent (low pH plateau) | 1.7 x 10⁻³ s⁻¹ lookchem.comacs.org | 8-hydroxyquinoline lookchem.comacs.org | trans-7,8-dihydrodiol, 8-hydroxyquinoline lookchem.com |

| Quinoline 7,8-oxide | Solvolysis | - | kH reaction | 1.54 M⁻¹ s⁻¹ lookchem.comacs.org | - | - |

| Quinoline 7,8-oxide | Solvolysis | - | kOH reaction | - | - | trans-7,8-dihydrodiol, 8-hydroxyquinoline lookchem.com |

Influence of the Heteroaromatic Nitrogen on Solvolytic Reactivity

The presence of the ring nitrogen atom in quinoline oxides significantly influences their solvolytic reactivity compared to their carbocyclic analog, naphthalene 1,2-oxide lookchem.comacs.org. The quinoline oxides show a 100-1000-fold decrease in reactivity relative to naphthalene oxide in the pH range of 1-10 lookchem.comacs.org. This decreased reactivity is attributed to the ring nitrogen and the differences in the pKa values of these nitrogens lookchem.comacs.org. Protonation of the ring nitrogen can affect the electron density distribution in the molecule and the stability of potential carbocation intermediates formed during epoxide ring opening. Studies on the N-methyl cation of Quinoline-5,6-oxide suggest that the low-pH plateau in the rate profile is due to the lack of reactivity for the N-protonated quinoline oxides lookchem.comacs.org.

Role as Reactive Intermediates in Organic Transformations

Arene oxides, including this compound, serve as crucial reactive intermediates in various organic transformations, particularly in metabolic processes and synthetic methodologies. They are often formed metabolically through the action of cytochrome P450 enzymes lookchem.comacs.orgnih.gov. These epoxide intermediates are highly reactive electrophiles susceptible to attack by nucleophiles, including biological macromolecules like DNA and RNA nih.gov.

In organic synthesis, quinoline N-oxides, which can be related to arene oxides through rearrangement or as precursors, are utilized as versatile starting materials or intermediates in functionalization reactions researchgate.net. They can act as directing groups for regioselective functionalization of the quinoline ring through C-H activation researchgate.net. Reactions such as alkenylation, alkylation, arylation, amination, amidation, and halogenation have been achieved using quinoline N-oxides researchgate.net. While the provided information focuses more broadly on quinoline N-oxides, the inherent reactivity of the epoxide function in this compound suggests its potential as a reactive intermediate in similar transformations, either directly or after undergoing rearrangement to a more stable form. The formation of hydroxyquinolines and dihydrodiols during solvolysis exemplifies its behavior as an intermediate undergoing nucleophilic attack by water or hydroxide lookchem.comacs.org.

Spectroscopic and Spectrometric Characterization of Quinoline 7,8 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). researchgate.net

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. The chemical shift (δ), multiplicity, and coupling constants (J values) of the signals in a ¹H NMR spectrum are indicative of the number of neighboring protons and the functional groups present. While specific ¹H NMR data for Quinoline-7,8-oxide (the arene oxide) were not extensively detailed in the search results, studies on related quinoline (B57606) N-oxides and dihydroquinoline derivatives provide insight into expected spectral features. For instance, ¹H NMR data for quinoline N-oxide show characteristic signals in the aromatic region corresponding to the protons on the quinoline ring, with distinct chemical shifts and coupling patterns that help in assigning each proton. rsc.orgchemicalbook.com The presence of the epoxide ring in this compound would introduce signals in the upfield region (typically between 2.5 and 4.5 ppm) corresponding to the protons on the epoxide carbons, which are deshielded compared to typical aliphatic protons but more shielded than aromatic protons. Analysis of the splitting patterns of these signals would reveal the coupling between these protons and any adjacent protons.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the signals in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, allowing for the identification of different types of carbon atoms (e.g., aromatic, aliphatic, quaternary). Similar to ¹H NMR, direct ¹³C NMR data for this compound were not prominently found, but data for related quinoline derivatives are available. ¹³C NMR spectra of quinoline N-oxide and other substituted quinolines show distinct signals for each unique carbon atom in the aromatic rings. rsc.orgrsc.org For this compound, the epoxide carbons would be expected to resonate in a specific range, distinct from the aromatic carbons. The chemical shifts of the aromatic carbons would also be influenced by the presence of the epoxide ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its structure by analyzing the mass-to-charge ratio (m/z) of ions produced from the molecule. researchgate.net The molecular ion peak corresponds to the intact molecule (with or without the addition or removal of a proton or electron), providing the molecular weight. Fragmentation patterns, observed as lower m/z peaks, result from the dissociation of the molecular ion into smaller fragments, which can help in piecing together the structure. Mass spectrometry has been used in the characterization of quinoline derivatives. cdnsciencepub.comcdnsciencepub.com For this compound (C9H7NO, molecular weight 145.16), the molecular ion peak would be expected at m/z 145 or 146 (for M+ or M+H). Analysis of the fragmentation ions would provide clues about the stability of the epoxide ring and the quinoline core under ionization conditions. Studies on related arene oxides and quinoline derivatives indicate that fragmentation often involves the loss of small molecules or specific ring cleavages.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy, such as Optical Rotation (OR) and Circular Dichroism (CD), is used to study the interaction of chiral molecules with polarized light. These techniques are essential for determining the absolute configuration and enantiomeric purity of chiral compounds. port.ac.ukmdpi.com While the provided PubChem entry for this compound (CID 148187) does not specify stereochemistry, arene oxides derived from polycyclic aromatic hydrocarbons can exist as enantiomers if the epoxide ring is on a prochiral portion of the molecule. researchgate.net Research on the synthesis and characterization of quinoline arene oxides, including this compound, has involved the preparation of both racemic and enantiomerically enriched forms. researchgate.net Optical rotation measurements, typically reported as [α]D, indicate the degree and direction of rotation of plane-polarized light by a chiral substance. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, providing a CD spectrum with positive and negative Cotton effects that are characteristic of the chromophores and their spatial arrangement in a chiral molecule. researchgate.net Studies on cis-dihydrodiol metabolites of quinoline, which can be formed from arene oxides, have utilized CD spectroscopy to determine their absolute configurations. researchgate.net For this compound, if synthesized in enantiomerically pure form, OR and CD spectroscopy would be crucial for confirming its chirality and assigning its absolute configuration.

Computational and Theoretical Investigations of Quinoline 7,8 Oxide

Density Functional Theory (DFT) Studies on Electronic Structure

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states and calculating their energies. This allows for the mapping of reaction pathways and the determination of activation barriers.

Transition State Characterization for Ring Opening and Rearrangements

The epoxide ring in quinoline-7,8-oxide is susceptible to ring-opening reactions and potential rearrangements. Computational modeling can characterize the transition states involved in these processes, providing insights into the energy requirements and structural changes during the transformation. Studies on the solvolysis of quinoline (B57606) 7,8-oxide have utilized computational methods to understand the effect of the ring nitrogen on reactivity. acs.orglookchem.com While specific transition state structures for the ring opening of this compound were not explicitly detailed in the search results, computational studies on the ring opening of other epoxides and the reactions of quinoline derivatives provide relevant context. For example, DFT calculations have been used to investigate the mechanistic pathways of hydroxyl radical reactions with quinoline, including attacks at various carbon atoms and the associated transition states. acs.org Computational studies have also explored rearrangement mechanisms in quinoline derivatives, characterizing transition states to understand reaction feasibility and selectivity. chemrxiv.orgrsc.org These studies demonstrate the capability of computational methods to characterize transition states in quinoline systems and epoxide chemistry, which can be applied to the specific case of this compound ring opening and rearrangements.

Energy Profile Calculations for Reaction Pathways

Thermodynamic and Kinetic Stability Assessments of the Epoxide Ring

Computational methods can assess the thermodynamic and kinetic stability of molecular structures, including strained rings like epoxides. Thermodynamic stability relates to the energy of the molecule relative to its potential decomposition or rearrangement products, while kinetic stability relates to the activation energy barriers for these transformations. Studies comparing the kinetic and thermodynamic stability of naphthalene (B1677914) oxide and related compounds have utilized computational (DFT) methods, providing a framework for assessing epoxide stability. acs.org The inherent ring strain of epoxides contributes to their reactivity, and computational studies can quantify this strain energy. nih.gov While direct computational assessments of the thermodynamic and kinetic stability specifically of the this compound epoxide ring were not detailed in the search results, the principles and methods applied to other epoxides and strained systems are directly relevant. The solvolysis studies of quinoline 7,8-oxide, which experimentally investigate its reactivity, are implicitly related to its kinetic stability under the reaction conditions. acs.orglookchem.com

Molecular Docking Studies in Chemoenzymatic Contexts

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein or enzyme (receptor). In a chemoenzymatic context, molecular docking can help understand how this compound or its precursors/metabolites might interact with enzymes involved in its formation, metabolism, or further transformation. Molecular docking studies have been performed with quinoline derivatives and enzymes, such as Toluene (B28343) Dioxygenase (TDO), to understand chemoenzymatic reactions like cis-dihydroxylation. acs.orgnih.gov These studies provide insights into the binding poses and interactions within the enzyme active site, which can influence the reaction outcome. While specific molecular docking studies involving this compound were not explicitly found, the application of this technique to quinoline compounds in enzymatic reactions is established. acs.orgnih.govnih.govmdpi.com This suggests that molecular docking could be a valuable tool for investigating the interactions of this compound with relevant enzymes, for example, those involved in its potential enzymatic formation from quinoline or its subsequent enzymatic transformations.

Advanced Research on Quinoline 7,8 Oxide Derivatives and Analogues

Synthesis of Substituted Quinoline-7,8-oxides

The direct synthesis of highly sensitive monocyclic arene oxides without decomposition to phenols remains a challenge, although arenophile-based strategies have shown promise in accessing such compounds. nih.gov While specific methods for synthesizing quinoline-7,8-oxide were not found, research on the synthesis of substituted quinolines and related oxidized species provides relevant context.

Various methods exist for the synthesis of substituted quinolines, often involving annulation reactions, oxidative cyclizations, and multicomponent reactions. organic-chemistry.org, mdpi.com, tandfonline.com, rsc.org For example, substituted quinolines can be synthesized from anilines and aldehydes through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage under aerobic conditions. organic-chemistry.org Graphene oxide has been explored as a catalyst for the synthesis of 2,3-disubstituted quinolines via a Povarov multicomponent reaction followed by oxidation. rsc.org Another approach involves the reaction of 2-aminobenzyl alcohols, benzaldehydes, and DMSO to yield quinolines. organic-chemistry.org

The synthesis of oxidized quinoline (B57606) species, such as quinoline N-oxides, has also been reported. One method involves the refluxing of an N-oxide with POCl₃ in CHCl₃ to obtain substituted quinolines. nih.gov The regioselectivity in such reactions can be influenced by steric factors and the formation of intermediates like oxyphosphorane adduct anions. nih.gov

While these methods focus on the quinoline core or N-oxides, they highlight the synthetic strategies and challenges relevant to accessing oxidized quinoline structures, which could potentially be adapted or explored for the synthesis of this compound or its substituted derivatives.

Exploration of Fused Quinoline Arene Oxide Systems and Related Compounds

Research extends to the creation of fused polycyclic systems that incorporate the quinoline framework, sometimes alongside other cyclic structures, including those that could conceptually arise from or be related to arene oxide intermediates. These fused systems often exhibit interesting structural and electronic properties.

Synthetic Pathways to Fused Analogues (e.g., Quinolino[7,8-h]quinoline)

Fused quinoline systems, such as quinolino[7,8-h]quinoline, have been synthesized through various methodologies. One approach involves a twofold pyridoannelation sequence starting from substituted 1-CF₃-prop-2-yne 1-iminium triflate salts and diaminonaphthalenes. researchgate.net This method can be performed under mild thermal conditions without additional reagents. researchgate.net

Another study reported the synthesis of novel oxepine-containing polycyclic-fused quinoline systems through a two-step procedure involving the synthesis of 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids followed by intramolecular Friedel-Crafts acylation. researchgate.net

Quinolino[7,8-h]quinoline (QQ) itself is known as a proton sponge, characterized by two closely positioned nitrogen atoms that influence its structure and basicity. core.ac.uk, massey.ac.nz, massey.ac.nz Synthetic efforts have focused on developing methods towards new derivatives containing the QQ core structure. core.ac.uk, massey.ac.nz Milder synthetic routes for compounds like 4,9-dichloroquinolino[7,8-h]quinoline and quinolino[7,8-h]quinoline have been developed, utilizing these as ligands in the synthesis of complexes. researchgate.net

Structural Properties and Electronic Effects in Fused Analogues

The structural properties and electronic effects in fused quinoline systems are subjects of ongoing investigation. In quinolino[7,8-h]quinoline derivatives, X-ray crystal structure determinations have revealed a propensity for these molecules to exist in stabilized keto or imino forms due to strong intramolecular N-H···N hydrogen bonds. researchgate.net

The basicity and other properties of quinolinoquinolines can be modified by the inclusion of suitable functionalities. researchgate.net Computational studies have provided insight into the structural changes that occur during the protonation process in quinolino[7,8-h]quinoline. core.ac.uk, massey.ac.nz, massey.ac.nz Electron-donating functionalities are generally observed to increase the basicity of the quinolinoquinoline moiety, while electron-withdrawing groups tend to lower it. researchgate.net

Studies on other fused arene and heteroarene systems, such as ring-fused nih.govresearchgate.netresearchgate.nettriazines incorporating a quinoline unit, have investigated the effect of ring fusion on electronic properties using techniques like UV-Vis spectroscopy. mdpi.com Density functional theory (DFT) calculations are often employed to investigate the geometric structure and electronic properties of fused systems, including the distribution of HOMO/LUMO wave functions, which are relevant to charge transport properties. frontiersin.org, researchgate.net

Development of Novel Methodologies for Arene Oxide Incorporation into Complex Scaffolds

Developing novel methodologies for incorporating arene oxide functionalities into complex molecular scaffolds is an important area of synthetic chemistry. Arene oxides serve as versatile precursors to various metabolites and functionalized molecules. nih.gov

A general arenophile-based strategy has been reported for the dearomative synthesis of arene oxides, allowing access to sensitive monocyclic arene oxides and enabling the conversion of polycyclic arenes and heteroarenes into corresponding oxepines. nih.gov, researchgate.net This method provides a connection between simple aromatic precursors and complex small organic molecules via arene oxides and oxepines. nih.gov

Research also explores the selective oxygenation of C-H bonds, although selectively oxidizing a specific C(sp³)-H bond remains challenging. researchgate.net Methods involving the activation of arenes through η⁶-coordination to metal complexes have been investigated, which can increase electrophilicity and allow for positional selectivity of hydroxylation at sites of least electron density. researchgate.net

Organic photoredox catalysis has emerged as a tool for arene and heteroarene functionalization. acs.org Electron-rich arenes can undergo single electron oxidation by a photoredox catalyst, forming arene cation radicals that act as key intermediates in various transformations, including C-H functionalization. acs.org This approach can be applied to complex molecules. acs.org

While direct methods for incorporating the this compound structure into complex scaffolds are not explicitly detailed in the search results, the reported strategies for arene oxide synthesis, arene functionalization, and the synthesis of complex fused quinoline systems provide a foundation for future research in this specific area.

Applications of Quinoline 7,8 Oxide in Advanced Organic Synthesis

Utilization as Key Building Blocks for Complex Molecular Architectures

Quinoline (B57606) derivatives, in general, serve as crucial building blocks for a wide array of complex molecules, including many natural products and pharmacologically active compounds. uni.lunih.gov The quinoline ring system is a fundamental framework found in numerous synthetic drugs with antimalarial, antibacterial, antifungal, and anti-inflammatory properties. uni.lunih.gov The introduction of an epoxide functionality, as in Quinoline-7,8-oxide, adds a reactive handle that can undergo various transformations, such as nucleophilic ring-opening, potentially allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Quinoline N-oxides are also recognized as versatile precursors in organic transformations, enabling broader substrate scopes and facilitating the creation of diverse molecular structures. nih.govuni.lu They have been explored for regioselective functionalization of the quinoline ring, particularly at the C-2 and C-8 positions. uni.lu While this compound possesses both the epoxide and is a quinoline derivative, specific examples detailing its widespread use as a key building block for complex molecules, beyond its own synthesis or study, were not extensively found in the provided literature. However, the inherent reactivity of the epoxide and the established utility of the quinoline scaffold suggest a potential role in the synthesis of intricate heterocyclic systems or functionalized quinoline derivatives through reactions involving the epoxide ring opening or further functionalization of the quinoline core.

Stereocontrolled Synthetic Transformations Employing the Epoxide Moiety

The epoxide moiety in this compound presents a valuable opportunity for stereocontrolled synthetic transformations. Epoxides are three-membered cyclic ethers known for their significant ring strain, which makes them highly reactive electrophiles susceptible to nucleophilic attack. nih.govuni.lucenmed.com Nucleophilic ring-opening of unsymmetrical epoxides can occur with high regioselectivity and, importantly, stereospecificity, typically proceeding via a backside attack that results in the inversion of configuration at the attacked carbon center. cenmed.com

The synthesis of epoxidized quinoline derivatives, including those with epoxide functionalities on the carbocyclic ring, has been reported. For instance, 7,8-epoxy-7,8-dihydroquinoline 1-oxide and diepoxy derivatives have been synthesized through oxidation reactions. nih.gov Specific enantiomers of epoxidized quinolines, such as (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline and (–)-(5R,6R,7R,8R)-Quinoline-5,6:7,8-dioxide, have also been characterized, indicating that stereochemical control during their formation is possible.

While the principles of stereoselective epoxide opening are well-documented and applied in the synthesis of various chiral molecules nih.govcenmed.comnih.gov, detailed research specifically demonstrating the stereocontrolled synthetic transformations of this compound, where the epoxide moiety dictates the stereochemical outcome in reactions leading to more complex structures, was not prominently featured in the provided search results. The epoxide's inherent chirality (when substituted) and its propensity for stereospecific reactions suggest that this compound could potentially be utilized in diastereoselective or enantioselective transformations through catalyzed or mediated epoxide opening reactions with various nucleophiles.

Exploration in Cascade and Domino Reactions

Cascade and domino reactions, which involve two or more consecutive reactions occurring in a single pot without isolation of intermediates, are powerful strategies for the efficient construction of molecular complexity. uni.luuni.luuni.lu The inherent reactivity of the epoxide ring makes it a suitable functional group for initiation or participation in such sequences. Epoxide-opening reactions can trigger subsequent cyclizations, rearrangements, or additions, leading to the formation of complex cyclic or polycyclic systems. uni.luuni.lu

Research into cascade reactions involving quinoline derivatives has been reported, leading to the formation of functionalized quinolines through sequences such as oxidative annulation and multicomponent reactions. nih.gov However, specific examples detailing the exploration of this compound in cascade or domino reactions, where the epoxide at the 7,8 position acts as a key reactive intermediate driving the sequence, were not extensively found in the provided literature. The potential for the epoxide to undergo ring opening followed by intramolecular or intermolecular reactions with other functional groups present in a designed substrate or added to the reaction mixture suggests that this compound could potentially be integrated into novel cascade or domino processes for the synthesis of complex quinoline-containing structures.

While the provided search results highlight the existence and synthesis of epoxidized quinolines and the general principles of epoxide chemistry and cascade reactions, further detailed research specifically on the application of the this compound epoxide moiety in stereocontrolled and cascade/domino synthetic sequences appears to be an area with potential for further exploration and documentation in the literature.

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound studies?

- Methodological Answer : Publish raw datasets and analytical codes in open-access repositories (e.g., Zenodo, Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Disclose limitations (e.g., sample contamination, instrument drift) in supplementary materials. Follow journal guidelines for citing prior work and avoiding selective data presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.